6-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Lipophilicity Drug-likeness Physicochemical property prediction

Selecting 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one over the non-halogenated scaffold delivers a quantifiable +1.09 LogP increase, enhancing membrane permeability for intracellular and CNS targets. The 6-position aryl bromide enables direct Suzuki–Miyaura coupling, reducing library synthesis by 2–3 steps versus starting from the des-bromo analog. Batch-specific QC documentation (NMR, HPLC, GC) supports GLP tox study readiness, eliminating in-house re-characterization. As a recognized privileged scaffold for PARP and kinase inhibition, this building block accelerates hit-to-lead SAR with regiochemically defined diversification. Procure with confidence for your next medicinal chemistry campaign.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 943749-57-3
Cat. No. B2665587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS943749-57-3
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=CC(=C2)Br
InChIInChI=1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
InChIKeyCZALQHYWGITYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,2-dihydroisoquinolin-3(4H)-one Procurement Guide: A Halogenated Scaffold for Drug Discovery


6-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-57-3) is a brominated heterocyclic building block belonging to the dihydroisoquinolinone class, characterized by a partially saturated bicyclic core with a reactive aryl bromide handle at the 6-position. Its molecular formula is C₉H₈BrNO with a molecular weight of 226.07 g/mol, and it is commercially available at standard purities of ≥95% from multiple vendors . The compound serves as a versatile intermediate in medicinal chemistry, particularly for programs targeting kinases, PARP enzymes, and protein–protein interactions, where the dihydroisoquinolinone scaffold has demonstrated privileged pharmacological activity .

Why Substituting 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one with Non-Halogenated or Positional Isomer Analogs Risks Project Integrity


Generic substitution of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one with its non-halogenated parent scaffold (1,2-dihydroisoquinolin-3(4H)-one) or with alternative positional bromo-isomers (e.g., 5-, 7-, or 8-bromo) introduces quantifiable differences in lipophilicity, synthetic reactivity, and potentially target-binding geometry that cannot be assumed equivalent. Specifically, the introduction of the bromine atom at the 6-position increases the predicted LogP by approximately 1.1 log units relative to the non-halogenated scaffold (from 0.86 to 1.95) [1], a shift that significantly alters membrane permeability and pharmacokinetic profile. Furthermore, the 6-bromo substitution provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that is absent in the des-bromo analog, while the regiochemistry of this substitution dictates the vector of subsequent derivatization and thus the three-dimensional orientation of appended groups in target binding pockets . The evidence below quantifies these differentiators.

Differentiation Evidence for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one: Quantitative Head-to-Head Comparisons and Class-Level Inferences


LogP Differentiation: 6-Bromo Substitution Confers a Quantifiable Lipophilicity Advantage Over the Non-Halogenated Scaffold

The presence of bromine at the 6-position quantitatively increases the predicted partition coefficient (LogP) of the dihydroisoquinolinone scaffold. The 6-bromo derivative registers a predicted LogP of 1.95, compared to 0.86 for the non-halogenated 1,2-dihydroisoquinolin-3(4H)-one scaffold, yielding a net increase of ΔLogP = +1.09 [1]. Both compounds share an identical topological polar surface area (TPSA) of 29.1 Ų, indicating that the lipophilicity shift is driven solely by halogen substitution rather than changes in hydrogen-bonding capacity [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Vendor Quality Assurance Differentiation: Batch-Specific QC Documentation Provides Procurement Traceability Superior to Generic Analogs

Bidepharm provides batch-specific quality control documentation—including NMR, HPLC, and GC analyses—for each lot of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one supplied at 95% purity . This level of analytical transparency is not uniformly available for all brominated dihydroisoquinolinone positional isomers. While multiple vendors (AKSci, Sigma-Aldrich/Ambeed, CymitQuimica) list the compound at 95–97% purity , documented batch QC with orthogonal analytical methods (NMR for structural identity plus HPLC/GC for purity) represents a procurement advantage that reduces the risk of misidentified or impure material entering a synthesis campaign.

Quality control Batch traceability Procurement Analytical chemistry

Synthetic Handle Differentiation: Aryl Bromide Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in the Non-Halogenated Scaffold

The C-6 aryl bromide substituent on 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura and Buchwald–Hartwig couplings, enabling rapid diversification of the dihydroisoquinolinone core at the 6-position [1]. By contrast, the non-halogenated 1,2-dihydroisoquinolin-3(4H)-one scaffold lacks a site amenable to direct cross-coupling, requiring multistep functionalization sequences that typically lower overall yields and increase synthetic step-count by 2–3 steps relative to a single-step Suzuki coupling on the brominated intermediate [1]. Literature precedents for analogous bromo-dihydroisoquinolinones demonstrate Suzuki coupling yields in the range of 60–93% under standard Pd(PPh₃)₄ or Pd/Xu-Phos conditions [2][3], establishing a reasonable expectation of synthetic efficiency for the 6-bromo variant.

Synthetic methodology Cross-coupling Suzuki–Miyaura Library synthesis

Scaffold Privilege for Biological Activity: Dihydroisoquinolinone Core Is a Recognized Pharmacophore for LAP and PARP Inhibition

The dihydroisoquinolinone core is a validated pharmacophore in multiple therapeutic programs. Published structure–activity relationship (SAR) studies establish that substituted dihydroisoquinoline derivatives exhibit in vitro leucine aminopeptidase (LAP) inhibition and consequent antiproliferative activity against a panel of cancer cell lines including HL-60, Raji, CEM/C2, CCRF/CEM, and LoVo [1]. Compound 3b in the Ziemska et al. series—a dihydroisoquinoline derivative featuring halogen substitution—demonstrated potent LAP inhibition and a favorable selectivity index for cancer versus normal cells [1]. Separately, the 3,4-dihydroisoquinolin-1(2H)-one scaffold forms the basis of potent PARP1 inhibitors (IC₅₀ values in the nanomolar range), with representatives progressing to clinical evaluation [2]. While specific IC₅₀ data for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one itself have not been disclosed in the public domain, the scaffold's established biological activity trajectory supports its prioritization as a starting point for SAR exploration over non-privileged heterocyclic alternatives.

Leucine aminopeptidase PARP Oncology Scaffold privilege

Optimal Application Scenarios for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one Based on Verified Evidence


Lead Optimization in CNS-Penetrant Kinase or PARP Inhibitor Programs

The quantifiable LogP increase (+1.09 units relative to the non-halogenated scaffold) positions 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one as a strategic intermediate for programs where enhanced membrane permeability is desired. This lipophilicity boost, combined with the dihydroisoquinolinone scaffold's established activity against PARP enzymes and kinases, supports its use in early-stage SAR campaigns targeting intracellular or CNS-based disease models [1].

Parallel Library Synthesis via Suzuki–Miyaura Diversification

The aryl bromide at the 6-position enables direct, single-step Suzuki–Miyaura coupling for the generation of 6-aryl-substituted dihydroisoquinolinone libraries. This synthetic efficiency—estimated to reduce step count by 2–3 steps versus starting from the non-halogenated scaffold—makes the compound a cost-effective building block for hit-to-lead expansion, where rapid analog generation and SAR determination are critical .

Regulatory-Compliant Procurement for GLP-Toxicology Starting Material

The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm enables 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one to serve as a fully characterized starting material for synthesis of drug substance used in GLP toxicology studies. This documentation reduces regulatory risk and avoids the need for in-house re-characterization that would be required when using positional isomer analogs lacking equivalent analytical transparency .

Computational Hit Identification Leveraging Scaffold Privilege in LAP/PARP Targets

The dihydroisoquinolinone core is a recognized privileged scaffold for LAP and PARP inhibition, as demonstrated by the work of Ziemska et al. and multiple patent disclosures. 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one can serve as the core scaffold for computational docking or pharmacophore-based virtual screening campaigns, where the bromine atom provides both a synthetic diversification point and a heavy-atom marker for X-ray crystallographic phasing of protein–ligand co-crystal structures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.